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molecular formula C19H22FN3O4 B8486431 3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-

3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-

Cat. No. B8486431
M. Wt: 375.4 g/mol
InChI Key: LEZKBUPOVDJOKP-UHFFFAOYSA-N
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Patent
US04980470

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (200 mg), 3-aminomethylpyrrolidine (80 mg), DBU (110 mg) and anhydorous acetonitrile (3 ml) was refluxed for 2.5 hours. After cooling, the resulting precipitate was collected by filtration and recrystallized from a solution of dichloromethane-methanol (1:1) to give the title compound (90 mg) as white powdery crystals, mp 198°-200° C.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:17])=[C:11](F)[C:12]=3[O:14][CH3:15])[C:7](=[O:18])[C:6]([C:19]([OH:21])=[O:20])=[CH:5]2)[CH2:3][CH2:2]1.[NH2:22][CH2:23][CH:24]1[CH2:28][CH2:27][NH:26][CH2:25]1.C1CCN2C(=NCCC2)CC1>C(#N)C>[NH2:22][CH2:23][CH:24]1[CH2:28][CH2:27][N:26]([C:11]2[C:12]([O:14][CH3:15])=[C:13]3[C:8]([C:7](=[O:18])[C:6]([C:19]([OH:21])=[O:20])=[CH:5][N:4]3[CH:1]3[CH2:3][CH2:2]3)=[CH:9][C:10]=2[F:17])[CH2:25]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)O
Name
Quantity
80 mg
Type
reactant
Smiles
NCC1CNCC1
Name
Quantity
110 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a solution of dichloromethane-methanol (1:1)

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1OC)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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